4-Isopropoxybenzenesulfonohydrazide
Description
4-Isopropoxybenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by an isopropoxy substituent (-OCH(CH₃)₂) at the para position of a benzene ring, coupled with a sulfonohydrazide (-SO₂-NH-NH₂) functional group. For instance, 4-Isobutylbenzenesulfonohydrazide (CAS: 588676-15-7) shares the sulfonohydrazide core but differs in the alkyl substituent (isobutyl vs. isopropoxy) . Sulfonohydrazides are typically utilized as intermediates in organic synthesis, particularly for constructing heterocyclic compounds or as ligands in coordination chemistry .
Properties
Molecular Formula |
C9H14N2O3S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
4-propan-2-yloxybenzenesulfonohydrazide |
InChI |
InChI=1S/C9H14N2O3S/c1-7(2)14-8-3-5-9(6-4-8)15(12,13)11-10/h3-7,11H,10H2,1-2H3 |
InChI Key |
SSOYTFHEOGUUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxybenzenesulfonohydrazide typically involves the reaction of 4-isopropoxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Isopropoxybenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxybenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups such as amines.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isopropoxybenzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Isopropoxybenzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between 4-Isopropoxybenzenesulfonohydrazide and related compounds:
Key Observations :
- Functional Group Impact: The sulfonohydrazide group (-SO₂-NH-NH₂) in this compound introduces greater electron-withdrawing character compared to hydrazides (-CONH-NH₂), enhancing acidity and reactivity in nucleophilic substitutions .
- For example, 4-Hydroxybenzoic acid (logP ~1.6) is less lipophilic than this compound (estimated logP ~2.1) .
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